molecular formula C8H7NO3 B162074 Methyl 6-formylnicotinate CAS No. 10165-86-3

Methyl 6-formylnicotinate

Cat. No. B162074
CAS RN: 10165-86-3
M. Wt: 165.15 g/mol
InChI Key: BZOWIADSJYMJJJ-UHFFFAOYSA-N
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Description

Methyl 6-formylnicotinate is a chemical compound with the molecular formula C8H7NO3 . It is an active organic synthetic building block with bifunctional groups, and aldehyde groups and ester groups in the molecular structure of the building block can be connected with various functional groups .


Synthesis Analysis

The synthesis method of 6-formyl methyl nicotinate comprises the following specific steps :

  • Reacting 6-dibromo methyl nicotinic acid methyl ester with morpholine to generate a product 6-formyl nicotinic acid methyl ester .


Molecular Structure Analysis

The molecular structure of Methyl 6-formylnicotinate consists of 8 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 165.15 g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Methyl 6-formylnicotinate include bromination, debromination, and reaction with morpholine .


Physical And Chemical Properties Analysis

Methyl 6-formylnicotinate has a density of 1.2±0.1 g/cm3, a boiling point of 272.9±25.0 °C at 760 mmHg, and a flash point of 118.9±23.2 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds . The polar surface area is 56 Å2 .

Scientific Research Applications

Synthesis of Indole Alkaloids

Methyl 5-formylnicotinate has been utilized in synthesizing indole alkaloids, specifically in the Iboga-Voacanga series. This process involves condensation with α-cyanomethyltryptophol and acetone, followed by conversion into 3-methoxycarbonyl-2-piperideines and attempted transformation into isoquinuclidines (Wenkert, Dave, Dainis, & Reynolds, 1970).

Pest Management

Methyl isonicotinate, a related compound, has been explored for thrips pest management. It acts as a non-pheromone semiochemical, demonstrating a behavioral response in thrips, leading to increased trap capture. This compound is used mainly as a lure in conjunction with colored sticky traps for monitoring thrips in greenhouses (Teulon et al., 2017).

Solvatochromism and Prototropism Studies

Methyl 6-aminonicotinate has been studied for its solvatochromism and prototropism in various solvents and under different acid-base concentrations. These studies aid in understanding the molecular behavior in different environments (Nayak & Dogra, 2004).

Synthesis of α-Hydroxycarboxamides

N-Methyl-C-(trichlortitanio)formimidoyl Chloride, synthesized from methyl isocyanide, has been used for the homologation of aldehydes and ketones to α-Hydroxycarboxamides. This showcases the potential of methylated nicotinate compounds in organic synthesis (Schiess & Seebach, 1983).

Understanding Ester and Amide Resonance

Research on the carbon-oxygen barrier in compounds like methyl formate and methyl acetate, which share structural similarities with methyl 6-formylnicotinate, helps understand ester and amide resonance in organic chemistry (Wiberg & Laidig, 1987).

Safety And Hazards

When handling Methyl 6-formylnicotinate, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

methyl 6-formylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-12-8(11)6-2-3-7(5-10)9-4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOWIADSJYMJJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342968
Record name Methyl 6-formylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-formylnicotinate

CAS RN

10165-86-3
Record name Methyl 6-formylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-formylpyridine-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 6-methyl nicotinic acid methyl ester (1.00 g, 6.62 mmol), iodine (1.68 g, 6.62 mmol), 2-iodo-2-methylpropane (0.478.g, 2.60 mmol) and trifluoroacetic acid (2.26 g, 19.8 mmol) in anhydrous DMSO was heated for 3 h at 160° C. The reaction mixture was cooled to room temperature (rt) and treated with 1 N aq. Na2S2O3 (50 mL). The reaction mixture was adjusted to pH 10 with 1 N aq. NaHCO3. The reaction mixture was extracted with ethyl acetate (3×100 mL). The combined organic phases were dried over anhydrous Na2SO4, filtered, and concentrated. Chromatography of the residue (SiO2; 0-3% EtOH:DCM) gave the title compound as a solid (0.506 g, 46%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
2.6 mmol
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
46%

Synthesis routes and methods II

Procedure details

Dess-Martin periodinane (2.54 g, 5.98 mmol) was added to a solution of methyl 6-(hydroxymethyl)pyridine-3-carboxylate (Intermediate 190, 1.00 g, 5.98 mmol) in DCM (75 mL) at room temperature. The reaction mixture was stirred at room temperature for 24 hrs before being diluted with DCM (50 mL), washed with a 1:1 mixture of saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (3×75 mL). The organic phase was dried over sodium sulfate, filtered and evaporated under vacuum to provide the title compound (1.02 g, 105%). Method B HPLC-MS: MH+ requires m/z=166 Found: m/z=166, Rt=1.44 min (62%).
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
105%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-formylnicotinate
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Methyl 6-formylnicotinate
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Methyl 6-formylnicotinate
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Reactant of Route 4
Methyl 6-formylnicotinate
Reactant of Route 5
Methyl 6-formylnicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 6-formylnicotinate

Citations

For This Compound
23
Citations
D Bardelang, F Camerel, ACG Hotze… - … A European Journal, 2007 - Wiley Online Library
… Methyl 6-formylnicotinate 2 was purified by flash chromatography on silica gel 60 (0.040–0.063 mm). H and 13 C NMR spectra were recorded at 300 MHz and 75 MHz, respectively, by …
JP Joyce, RI Portillo, AK Rappé, MP Shores - Inorganic Chemistry, 2022 - ACS Publications
… Tren refers to tris(2-aminoethyl)amine, whose C 3 -symmetric arrangement of primary amines undergoes condensation reactions with picolinaldehyde or methyl-6-formylnicotinate to …
Number of citations: 8 pubs.acs.org
AM McDaniel, AK Rappe, MP Shores - Inorganic Chemistry, 2012 - ACS Publications
… A solution of tren (0.05 g, 0.36 mmol) in 3 mL of anhydrous methanol was added to a solution of methyl-6-formylnicotinate (0.21 g, 1.25 mmol) in 5 mL of anhydrous methanol; the …
Number of citations: 27 pubs.acs.org
M OHTA, T SUZUKI, T KOIDE… - Chemical and …, 1996 - jstage.jst.go.jp
… Compound 31 was obtained from methyl 6-formylnicotinate 3023) by the formation of oxime, reduction to amine, formylation and intramolecular Vilsmeyer type reaction. The …
Number of citations: 35 www.jstage.jst.go.jp
BB Kasten, X Ma, H Liu, TR Hayes… - Bioconjugate …, 2014 - ACS Publications
… Reductive amination between propargyl amine and methyl 6-formylnicotinate using sodium triacetoxyborohydride followed by basic hydrolysis of the methyl ester groups provided the …
Number of citations: 46 pubs.acs.org
AM McDaniel, CM Klug… - European Journal of …, 2013 - Wiley Online Library
… N-(tert-Butyl)-6-formylnicotinamide was synthesized analogously to methyl 6-formylnicotinate.14 Pentane was distilled from sodium metal and subjected to three freeze–pump–thaw …
BB Kasten, WS Slocumb, TR Hayes… - TECHNETIUM-99M …, 2014 - rex.libraries.wsu.edu
… methyl 6-formylnicotinate precursor material. ST collected the mass spectral data for … The vessel was then flushed with N2 before addition of methyl 6-formylnicotinate (468.7 mg, …
Number of citations: 2 rex.libraries.wsu.edu
K Benner, A Granzhan, H Ihmels, G Viola - 2007 - Wiley Online Library
… The latter was synthesized from commercially available methyl 6-methylnicotinate (4), which was oxidized with selenium dioxide to methyl 6-formylnicotinate and subsequently …
RA Kramer, MC Bröhmer, NV Forkel, W Bannwarth - 2009 - Wiley Online Library
The concept of weakening amide bonds by the rather unusual forced complexation of nitrogen to Cu ++ is not limited to tridentate ligands and was extended in this work to tetradentate …
AM McDaniel, HW Tseng, EA Hill… - Inorganic …, 2013 - ACS Publications
… Methyl-6-formylnicotinate was synthesized according to a modified literature procedure, (25) where methyl 6-(hydroxymethyl)nicotinate was substituted as the oxidation substrate. The …
Number of citations: 23 pubs.acs.org

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